N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by the cyclization of the intermediate products under controlled conditions to form the pyridazine ring .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or proteins involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole and its derivatives are structurally similar and share some chemical properties.
Pyridazine Derivatives: Compounds such as pyridazine-3-carboxamide are also similar in structure and function.
Uniqueness
What sets N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide apart is its unique combination of the benzothiazole and pyridazine moieties, which confer distinct chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C25H18N4O2S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C25H18N4O2S/c1-16-7-12-20-22(15-16)32-25(27-20)17-8-10-18(11-9-17)26-24(31)23-21(30)13-14-29(28-23)19-5-3-2-4-6-19/h2-15H,1H3,(H,26,31) |
InChI Key |
QMJHQWTXJMWQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C=CC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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